(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate: is a chemical compound with a unique structure that combines a dioxoisoindole moiety with a difluorocyclobutane carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate typically involves the reaction of a suitable isoindole derivative with a difluorocyclobutane carboxylate precursor. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, (1,3-dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of biologically active molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
(1,3-Dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate: shares similarities with other isoindole derivatives and difluorocyclobutane compounds.
N-isoindoline-1,3-diones: These compounds have a similar isoindoline nucleus and are used in various applications.
Uniqueness: The uniqueness of this compound lies in its combination of the dioxoisoindole and difluorocyclobutane moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
2248328-40-5 |
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Molecular Formula |
C13H9F2NO4 |
Molecular Weight |
281.21 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,3-difluorocyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H9F2NO4/c14-13(15)5-7(6-13)12(19)20-16-10(17)8-3-1-2-4-9(8)11(16)18/h1-4,7H,5-6H2 |
InChI Key |
XEUADVGORDQTON-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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